1-(3-(tert-butyl)-1H-pyrazol-5-yl)-1,4-diazepane
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Overview
Description
1-(3-tert-butyl-1H-pyrazol-5-yl)-1,4-diazepane is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group and a diazepane ring
Preparation Methods
The synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with 3-tert-butyl-1H-pyrazole and 1,4-diazepane.
Condensation Reaction: The pyrazole ring is functionalized with a tert-butyl group, followed by a condensation reaction with 1,4-diazepane under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as methanol, and a drying agent like magnesium sulfate to ensure the removal of water and other by-products.
Chemical Reactions Analysis
1-(3-tert-butyl-1H-pyrazol-5-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring can be functionalized with different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-tert-butyl-1H-pyrazol-5-yl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(3-tert-butyl-1H-pyrazol-5-yl)-1,4-diazepane involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, while the diazepane ring provides structural stability and enhances binding affinity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
1-(3-tert-butyl-1H-pyrazol-5-yl)-1,4-diazepane can be compared with similar compounds such as:
1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl-3-phenylurea: This compound also features a pyrazole ring but differs in its substitution pattern and functional groups.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole ring but with different substituents and functional groups.
The uniqueness of 1-(3-tert-butyl-1H-pyrazol-5-yl)-1,4-diazepane lies in its combination of the pyrazole and diazepane rings, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22N4 |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(5-tert-butyl-1H-pyrazol-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)10-9-11(15-14-10)16-7-4-5-13-6-8-16/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
WKIQRZNMUSYNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)N2CCCNCC2 |
Origin of Product |
United States |
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